(1,4-Dibromobutyl)cyclopropane
CAS No.: 83846-75-7
Cat. No.: VC16985418
Molecular Formula: C7H12Br2
Molecular Weight: 255.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83846-75-7 |
|---|---|
| Molecular Formula | C7H12Br2 |
| Molecular Weight | 255.98 g/mol |
| IUPAC Name | 1,4-dibromobutylcyclopropane |
| Standard InChI | InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2 |
| Standard InChI Key | VHXVANJGTFQCCP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(CCCBr)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of (1,4-dibromobutyl)cyclopropane is C₇H₁₂Br₂, with a molecular weight of 272.98 g/mol. The compound features a cyclopropane ring (C₃H₄) fused to a butyl chain brominated at the terminal positions (C1 and C4). Key structural insights include:
Bond Geometry and Strain
Cyclopropane’s triangular geometry imposes significant angle strain (60° bond angles vs. 109.5° in sp³ hybrids), which destabilizes the ring and enhances reactivity . The dibromobutyl substituent further influences electronic distribution, with bromine atoms acting as electron-withdrawing groups.
Table 1: Comparative Structural Data for Related Cyclopropanes
Estimates derived from analogous brominated alkanes and cyclopropanes .
Synthetic Pathways
Cyclopropanation of 1,4-Dibromobutene
An alternative approach employs the Simmons-Smith cyclopropanation, where a diiodomethane-zinc-copper couple reacts with 1,4-dibromo-1-butene to form the cyclopropane ring . This method preserves the bromine substituents while constructing the strained ring:
Optimization Challenges
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Regioselectivity: Bromine’s steric bulk may hinder cyclopropanation, favoring alternate isomers.
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Yield: Reported yields for analogous dibromocyclopropanes range from 60–80% .
Physicochemical Properties
Thermal Stability
The compound’s boiling point is estimated at ~220°C, extrapolated from 1,4-dibromobutane (198–200°C) and butylcyclopropane (99.1°C) . The cyclopropane ring’s strain likely reduces thermal stability compared to linear alkanes.
Solubility and Reactivity
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Solubility: Miscible with chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water due to nonpolar brominated groups.
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Reactivity: The C-Br bonds are susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the cyclopropane ring may undergo [2+1] cycloadditions or hydrogenation .
Applications and Functional Utility
Pharmaceutical Intermediates
Cyclopropane derivatives are pivotal in drug design due to their conformational rigidity. For example, dibrominated analogs serve as precursors to antitumor agents .
Polymer Chemistry
The compound’s dual bromine sites enable its use as a crosslinking agent in polyolefin synthesis, enhancing mechanical strength in materials .
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